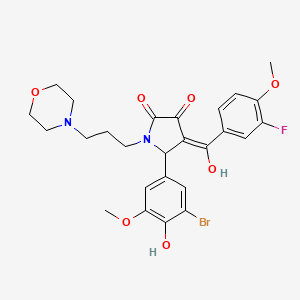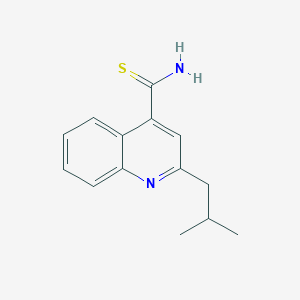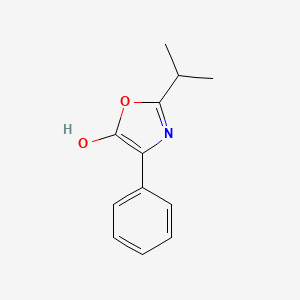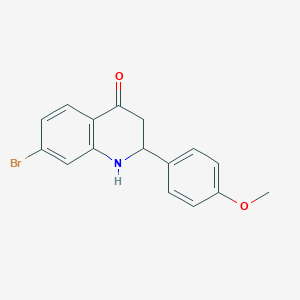
(2S,3R,4S)-2-((Benzylamino)methyl)pyrrolidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4S)-2-((Benzylamino)methyl)pyrrolidine-3,4-diol is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-2-((Benzylamino)methyl)pyrrolidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and benzylamine.
Formation of Intermediate: The pyrrolidine ring is functionalized to introduce hydroxyl groups at the 3 and 4 positions.
Introduction of Benzylamino Group: The benzylamino group is introduced via reductive amination or other suitable methods.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.
Automated Purification Systems: Employing automated purification systems to ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S)-2-((Benzylamino)methyl)pyrrolidine-3,4-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield different amines or alcohols.
Scientific Research Applications
(2S,3R,4S)-2-((Benzylamino)methyl)pyrrolidine-3,4-diol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3R,4S)-2-((Benzylamino)methyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4S)-2-((Methylamino)methyl)pyrrolidine-3,4-diol
- (2S,3R,4S)-2-((Ethylamino)methyl)pyrrolidine-3,4-diol
- (2S,3R,4S)-2-((Phenylamino)methyl)pyrrolidine-3,4-diol
Uniqueness
(2S,3R,4S)-2-((Benzylamino)methyl)pyrrolidine-3,4-diol is unique due to the presence of the benzylamino group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents.
Properties
CAS No. |
653571-07-4 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(2S,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C12H18N2O2/c15-11-8-14-10(12(11)16)7-13-6-9-4-2-1-3-5-9/h1-5,10-16H,6-8H2/t10-,11-,12+/m0/s1 |
InChI Key |
SXQQUIDMNYCBEU-SDDRHHMPSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@@H](N1)CNCC2=CC=CC=C2)O)O |
Canonical SMILES |
C1C(C(C(N1)CNCC2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12883867.png)

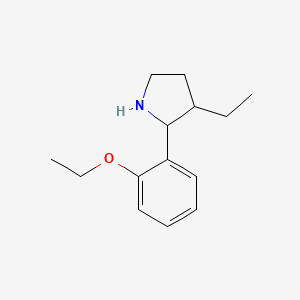
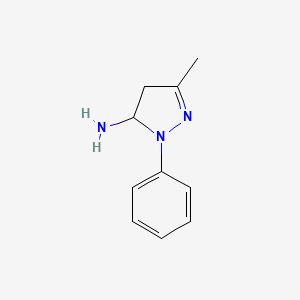
![2-[2-(Pyrrolidin-1-yl)ethyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B12883884.png)

![7-amino-2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B12883893.png)
